N-(4-acetylphenyl)-3-chlorobenzamide
Overview
Description
N-(4-acetylphenyl)-3-chlorobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha and enzymes like carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These proteins play crucial roles in cellular processes, including signal transduction and cell cycle control .
Mode of Action
It’s worth noting that related compounds have shown inhibitory effects on enzymes like hcas and ache . This suggests that N-(4-acetylphenyl)-3-chlorobenzamide might interact with its targets in a similar manner, potentially altering their function and leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could influence pathways related tocell cycle control , signal transduction , and neurotransmission .
Result of Action
Based on the potential targets, it’s reasonable to speculate that this compound could influencecell cycle regulation , signal transduction processes , and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-chlorobenzamide typically involves the reaction of 4-acetylphenylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-acetylphenyl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-chloroacetamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-3-chlorobenzamide is unique due to its specific structural features, such as the presence of both an acetyl group and a chlorobenzamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
N-(4-acetylphenyl)-3-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂ClN₃O₂, with a molecular weight of approximately 273.71 g/mol. The compound is characterized by the presence of an acetyl group and a chlorobenzamide moiety, which contribute to its biological activity. It typically appears as a white crystalline solid.
Inhibition of Soluble Epoxide Hydrolase
One of the most significant biological activities attributed to this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which have various beneficial effects on cardiovascular health, inflammation, and pain management. Inhibition of sEH can lead to increased levels of EETs, thereby providing therapeutic benefits in conditions such as hypertension and vascular inflammation .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain derivatives demonstrate significant inhibitory effects on pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) study has been conducted to optimize the biological activity of this compound derivatives. These studies have revealed that modifications to the functional groups can significantly enhance inhibitory potency against sEH and improve antimicrobial efficacy. For example, alterations in the position or type of substituents on the benzamide core can lead to varying degrees of biological activity .
Case Studies
- Case Study on Inhibition Potency : A study evaluated several derivatives of this compound for their ability to inhibit sEH. Compound 9c was identified as the most potent inhibitor with an inhibitory activity exceeding 86%. This highlights the potential for developing new therapeutics targeting sEH using this compound as a lead structure .
- Antimicrobial Efficacy Assessment : In another study assessing antimicrobial activity, several derivatives were tested against common bacterial strains. The minimum inhibitory concentrations (MIC) were determined, showing that some derivatives had MIC values significantly lower than conventional antibiotics, indicating their potential as effective antimicrobial agents .
Comparative Analysis
A comparison table illustrating various related compounds and their unique aspects is provided below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-acetylphenyl)-4-chlorobenzamide | Chlorobenzamide structure | Different position of the acetyl group |
N-(4-acetylphenyl)-2-fluorobenzamide | Fluorine substituent | Altered electronic properties due to fluorine |
N-(4-acetylphenyl)-3-methoxybenzamide | Methoxy group at the 3-position | Potentially different solubility and reactivity |
N-(4-cinnamoylphenyl)benzamide | Cinnamoyl substituent | Different pharmacological profile |
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZMUBDKDHBBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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